6-(Hydroxymethyl)piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Hydroxymethyl)piperidin-3-ol is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry Piperidine itself is a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Hydroxymethyl)piperidin-3-ol can be achieved through several methods. One common approach involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another method includes the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . These reactions typically occur under mild conditions and provide high yields.
Industrial Production Methods: Industrial production of this compound often involves continuous flow reactions, which allow for the efficient and scalable synthesis of the compound. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a continuous flow setup can produce enantioenriched piperidines in good yields .
Chemical Reactions Analysis
Types of Reactions: 6-(Hydroxymethyl)piperidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or sulfonates.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidinones, while reduction can produce various substituted piperidines .
Scientific Research Applications
6-(Hydroxymethyl)piperidin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex piperidine derivatives.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-(Hydroxymethyl)piperidin-3-ol involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Piperidine: The parent compound, a simple six-membered ring with one nitrogen atom.
Piperidinone: A piperidine derivative with a carbonyl group at the 2nd or 4th position.
Piperine: An N-acylpiperidine found in black pepper, known for its antioxidant properties.
Uniqueness: 6-(Hydroxymethyl)piperidin-3-ol is unique due to the presence of both hydroxymethyl and hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-(hydroxymethyl)piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c8-4-5-1-2-6(9)3-7-5/h5-9H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMAABJNFNPYCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NCC1O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.